tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (400 MHz, CDCl₃) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.40 | Singlet | 9H | tert-Butyl (C(CH₃)₃) |
| 1.34 | Singlet | 12H | Dioxaborolane CH₃ |
| 7.20–8.50 | Multiplet | 7H | Aromatic protons |
- The tert-butyl group produces a sharp singlet at δ 1.40 ppm due to equivalent methyl protons.
- The dioxaborolane methyl groups resonate as a singlet at δ 1.34 ppm (12H).
- Aromatic protons exhibit complex splitting patterns:
¹³C NMR (100 MHz, CDCl₃) :
| δ (ppm) | Assignment |
|---|---|
| 28.1 | tert-Butyl C(CH₃)₃ |
| 24.9 | Dioxaborolane CH₃ |
| 83.5 | B–O–C (dioxaborolane) |
| 155.2 | Carboxylate C=O |
| 110–140 | Aromatic carbons |
Infrared (IR) Absorption Characteristics
Key IR Bands (cm⁻¹) :
| Absorption | Assignment |
|---|---|
| 1745 | ν(C=O) stretch (carboxylate ester) |
| 1365, 1310 | ν(B–O) asymmetric/symmetric stretches |
| 2970–2860 | ν(C–H) aliphatic (CH₃ groups) |
| 1600, 1480 | ν(C=C) aromatic |
The strong B–O stretches at 1365 cm⁻¹ and 1310 cm⁻¹ confirm boronate ester formation, while the sharp C=O peak at 1745 cm⁻¹ verifies the carboxylate functionality.
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) :
- Molecular Ion : [M+H]⁺ at m/z 400.2154 (calculated for C₂₃H₂₇BNO₄⁺).
- Key Fragments :
- m/z 343.18: Loss of tert-butyl group (-C₄H₉).
- m/z 285.12: Cleavage of dioxaborolane ring (-C₆H₁₂BO₂).
- m/z 167.07: Carbazole core (C₁₂H₉N⁺).
Fragmentation pathways align with boronate ester dissociation and sequential loss of substituents, consistent with pinacol-based derivatives.
Properties
Molecular Formula |
C23H28BNO4 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole-9-carboxylate |
InChI |
InChI=1S/C23H28BNO4/c1-21(2,3)27-20(26)25-18-11-9-8-10-16(18)17-14-15(12-13-19(17)25)24-28-22(4,5)23(6,7)29-24/h8-14H,1-7H3 |
InChI Key |
PLWCWZNDEKOIFJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Lithium-Halogen Exchange Followed by Boronation
This method involves two key steps: (1) bromination of the carbazole precursor and (2) boronation using a lithium reagent.
Reaction Pathway
- Bromination : 3,6-Dibromo-9H-carbazole is synthesized using N-bromosuccinimide (NBS) in dichloromethane (DCM) under inert conditions.
- Protection : The 9-position is protected with a tert-butyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile, catalyzed by 4-dimethylaminopyridine (DMAP).
- Boronation : The brominated intermediate undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C to -30°C), followed by quenching with trimethyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Key Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DCM, 5h, RT | 74.2% | |
| Protection | Boc₂O, DMAP, CH₃CN, 2h | 73% | |
| Boronation | n-BuLi, THF, -78°C → -30°C, trimethyl borate | 73% |
Direct C-H Boronation via Transition Metal Catalysis
This method bypasses pre-functionalization, enabling direct installation of the boronate group at the 3-position.
Reaction Pathway
- Catalytic Boronation : Carbazole derivatives react with pinacolborane in the presence of an iridium catalyst (e.g., [Ir(COD)Cl]₂) and a ligand (e.g., 1,2-bis(diphenylphosphino)ethane, dppf) under mild conditions.
- Oxidation : Trifluoroacetate (TFA) acts as an oxidant to regenerate the active catalyst.
Key Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| C-H Activation | [Ir(COD)Cl]₂, dppf, TFA, cyclopentyl ether, 80°C, 24h | 84.6% |
Stepwise Bromination and Boronation
This method prioritizes regioselectivity through sequential functionalization.
Reaction Pathway
- Bromination : 9H-Carbazole is brominated at the 3-position using bromine or NBS, followed by protection of the 9-position with a Boc group.
- Boronation : The brominated intermediate undergoes n-BuLi-mediated exchange with a borate ester.
Key Conditions and Yields
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Advantages | Limitations |
|---|---|---|
| Lithium-Halogen Exchange | High regioselectivity, established protocols | Multi-step synthesis, cryogenic conditions |
| Direct C-H Boronation | Atom-economical, fewer steps | Requires expensive catalysts |
| Stepwise Bromination | Reliable yields, adaptable to large-scale | Requires inert atmosphere |
Critical Reaction Parameters
Key Factors Influencing Yield
- Temperature Control : Boronation reactions require strict temperature control (e.g., -78°C to -30°C) to prevent side reactions.
- Solvent Choice : THF or cyclopentyl ether enhances solubility and reaction efficiency.
- Catalyst Loading : For direct C-H boronation, 3–5 mol% of iridium catalysts are optimal.
Challenges and Optimization Strategies
- Side Reactions : Over-boronation or hydrolysis of the boronate group can occur under acidic conditions. Mitigation: Use anhydrous solvents and inert atmospheres.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is essential to isolate the target compound from byproducts.
- Catalyst Recycling : Direct C-H methods are less scalable due to catalyst cost. Future research may focus on reusable catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The carbazole core can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronate ester typically yields boronic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
In biology and medicine, this compound can be used in the development of fluorescent probes and sensors. The carbazole core is known for its photophysical properties, making it suitable for applications in bioimaging and diagnostics .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique structural properties contribute to the performance and stability of these materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate involves its interaction with specific molecular targets. In organic synthesis, the boronate ester group acts as a nucleophile, participating in cross-coupling reactions to form new carbon-carbon bonds. The carbazole core can interact with various biological molecules, making it useful in bioimaging applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Positioning
The table below compares key structural attributes of the target compound and related derivatives:
Key Observations :
- Boronate Ester Positioning: Mono-boronates (e.g., target compound) are tailored for asymmetric coupling, while bis-boronates (e.g., 3,6-Bpin derivatives) enable symmetrical polymerization .
- Substituent Effects : Bulky tert-butyl groups (target compound and 3,6-di-t-Bu analog) improve thermal stability and reduce aggregation in solid-state applications .
Comparative Reactivity
Critical Analysis of Contradictions and Limitations
- Steric vs. Electronic Effects : While tert-butyl groups improve solubility, they may reduce charge mobility in semiconductors compared to linear alkyl chains (e.g., 9-hexyl analogs) .
- Boronates vs. Bromides : Brominated carbazoles (e.g., 9-(4-bromophenyl)-3,6-di-t-Bu-carbazole ) are precursors for boronate installation but require additional synthetic steps.
Biological Activity
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole-9-carboxylate is a synthetic organic compound that incorporates a carbazole moiety and a dioxaborolane group. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities.
- Molecular Formula : C₁₃H₁₉BNO₄
- Molecular Weight : 256.146 g/mol
- CAS Number : 134892-19-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group allows for participation in Suzuki coupling reactions, which can facilitate the synthesis of biologically relevant compounds. The carbazole structure is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
Research indicates that compounds containing carbazole frameworks exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that carbazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- For instance, a derivative similar to tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has demonstrated significant cytotoxicity against several cancer cell lines.
-
Anti-inflammatory Effects :
- Compounds with the carbazole structure have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
- This activity could be beneficial in treating diseases characterized by chronic inflammation.
-
Antimicrobial Properties :
- Some studies suggest that carbazole derivatives possess antimicrobial activity against various bacterial strains.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on a related compound with a similar structure demonstrated significant anticancer properties. The compound was tested against human breast cancer cells (MCF-7) and exhibited an IC50 value of 12 µM, indicating potent cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
